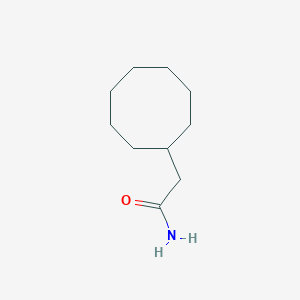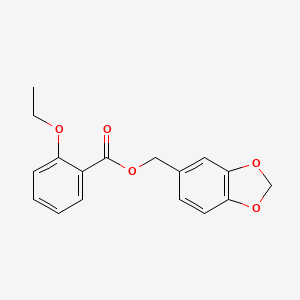![molecular formula C21H27NO3 B14727293 4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol CAS No. 6325-50-4](/img/structure/B14727293.png)
4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenolic hydroxyl group, a methylideneamino group, and diethoxyphenyl and propan-2-yl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol can be achieved through a multi-step process involving the following key steps:
Formation of the Schiff Base: The reaction between 3,4-diethoxybenzaldehyde and 4-amino-5-methyl-2-(propan-2-yl)phenol in the presence of a suitable solvent such as methanol or ethanol. The reaction is typically carried out at room temperature and results in the formation of the Schiff base through a condensation reaction.
Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the Schiff base can interact with nucleophiles and electrophiles. These interactions can modulate biological activities and chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(e)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol
- 4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)aniline
Uniqueness
4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol is unique due to the presence of both diethoxyphenyl and propan-2-yl groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
6325-50-4 |
|---|---|
Molekularformel |
C21H27NO3 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-[(3,4-diethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C21H27NO3/c1-6-24-20-9-8-16(11-21(20)25-7-2)13-22-18-12-17(14(3)4)19(23)10-15(18)5/h8-14,23H,6-7H2,1-5H3 |
InChI-Schlüssel |
XTKVXRGPRHAEQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=NC2=CC(=C(C=C2C)O)C(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



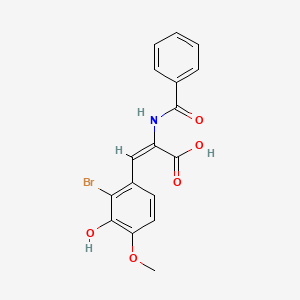

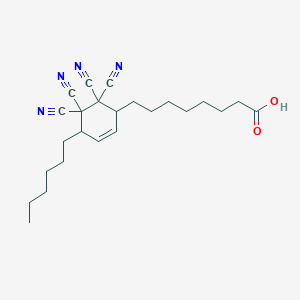
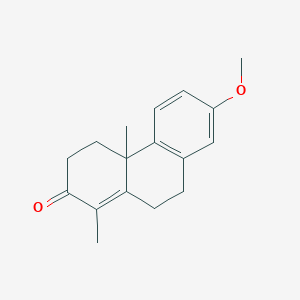
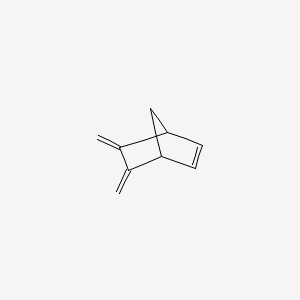
![1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene](/img/structure/B14727247.png)
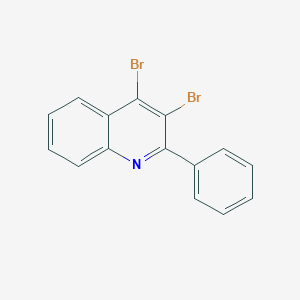
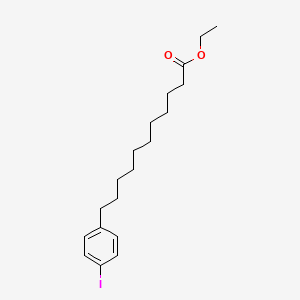
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)
